2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid
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Overview
Description
2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with carboxylic acids or their derivatives.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the benzofuran derivative with propanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid involves its interaction with specific molecular targets. The benzofuran core can bind to various receptors and enzymes, modulating their activity. The methoxycarbonyl and propanoic acid groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-12(14(17)18-3)10-6-9(4-5-11(10)20-7)19-8(2)13(15)16/h4-6,8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVITWLQUAHHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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